molecular formula C7H4ClF2NO2 B14031860 2-Chloro-4-(difluoromethyl)-1-nitrobenzene

2-Chloro-4-(difluoromethyl)-1-nitrobenzene

Cat. No.: B14031860
M. Wt: 207.56 g/mol
InChI Key: KBOREFYVKMTZRU-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzodifluoride is an organic compound with the molecular formula C7H4ClF2NO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and two fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-nitrobenzodifluoride typically involves the nitration of 3-chloro-4-fluorobenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the selective nitration of the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 3-chloro-4-nitrobenzodifluoride can be achieved through a continuous flow process. This method involves the use of a nitration reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-nitrobenzodifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Aqueous sodium hydroxide or other nucleophilic reagents.

Major Products Formed

Scientific Research Applications

3-Chloro-4-nitrobenzodifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-nitrobenzodifluoride involves its ability to act as an electron donor or acceptor, depending on the reaction conditions. The nitro group can participate in electron transfer reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity through inductive and resonance effects. These properties make it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-nitrobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOREFYVKMTZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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